3-(2,5-Dichlorophenyl)-3-oxopropanal
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Overview
Description
3-(2,5-Dichlorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-3-oxopropanal typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: 3-(2,5-Dichlorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2,5-Dichlorophenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-3-oxopropanal: Similar structure but with chlorine atoms in different positions.
3-(2,5-Dichlorophenyl)-3-hydroxypropanal: Reduced form of the compound.
3-(2,5-Dichlorophenyl)-3-oxopropanoic acid: Oxidized form of the compound.
Uniqueness
3-(2,5-Dichlorophenyl)-3-oxopropanal is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C9H6Cl2O2 |
---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
InChI Key |
WAYXKUZJSDWLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC=O)Cl |
Origin of Product |
United States |
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